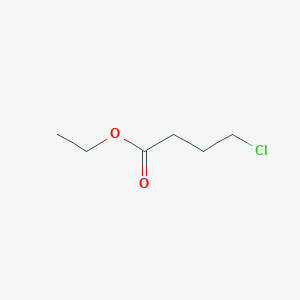

Ethyl 4-chlorobutyrate

Cat. No. B132464

Key on ui cas rn:

3153-36-4

M. Wt: 150.6 g/mol

InChI Key: OPXNFHAILOHHFO-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US05087745

Procedure details

51.7 kg (0.6 kmol) of gamma-butyrolactone (100 percent) was placed in an enamel pressure agitator. The closed system was heated to 100° C. with good agitation, and starting from 60° C. a total of about 26.5 kg (0.72 kmol) of HCl was pressed on. The temperature and pressure quickly rose, caused by the exothermia. The addition of HCl and heat output were regulated so that the reaction could be performed isothermally at 100° C. and isobarically at 11 bars of pressure. Addition was continued until no more HCl was absorbed (about 5 to 6 hours). Then it was cooled to 20° C. and the residual HCl was discharged. Then 62.3 kg (1.35 kmol) of ethanol was added to the reaction solution. Then 2 kg (0.055 kmol) of HCl was again pressed on. It was heated to 100° C. and kept at this temperature for 2 hours (pressure was 6 bars) and then cooled to 20 ° C. The solution was then mixed with 92 kg of toluene and made basic with 23 kg of aqueous NaOH (30 percent) (pH 8 to 8.5). The phases were separated and the organic phase was washed with 26 kg of water. The combined water phases were again extracted with 46 kg of toluene. The organic phase was distilled. Thus, toluene, ethanol and water were separated. 87 kg of crude gamma-chlorobutyric acid ethyl ester (content 88 percent) remained as still residue, which could be used directly in the following step. The yield was 85 percent, relative to the gamma-butyrolactone.

Yield

85%

Identifiers

|

REACTION_CXSMILES

|

[C:1]1(=[O:6])[O:5][CH2:4][CH2:3][CH2:2]1.[ClH:7].[CH2:8](O)[CH3:9].[OH-].[Na+]>C1(C)C=CC=CC=1>[CH2:4]([O:5][C:1](=[O:6])[CH2:2][CH2:9][CH2:8][Cl:7])[CH3:3] |f:3.4|

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

51.7 kg

|

|

Type

|

reactant

|

|

Smiles

|

C1(CCCO1)=O

|

Step Two

|

Name

|

|

|

Quantity

|

26.5 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Three

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Five

|

Name

|

|

|

Quantity

|

62.3 kg

|

|

Type

|

reactant

|

|

Smiles

|

C(C)O

|

Step Six

|

Name

|

|

|

Quantity

|

2 kg

|

|

Type

|

reactant

|

|

Smiles

|

Cl

|

Step Seven

|

Name

|

|

|

Quantity

|

23 kg

|

|

Type

|

reactant

|

|

Smiles

|

[OH-].[Na+]

|

Step Eight

|

Name

|

|

|

Quantity

|

92 kg

|

|

Type

|

solvent

|

|

Smiles

|

C1(=CC=CC=C1)C

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

100 °C

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

starting from 60° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

heat output

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

were regulated so that the reaction

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

could be performed isothermally at 100° C. and isobarically at 11 bars of pressure

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

Addition

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was absorbed (about 5 to 6 hours)

|

|

Duration

|

5.5 (± 0.5) h

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

Then it was cooled to 20° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

It was heated to 100° C.

|

TEMPERATURE

|

Type

|

TEMPERATURE

|

|

Details

|

(pressure was 6 bars) and then cooled to 20 ° C

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

The phases were separated

|

WASH

|

Type

|

WASH

|

|

Details

|

the organic phase was washed with 26 kg of water

|

EXTRACTION

|

Type

|

EXTRACTION

|

|

Details

|

The combined water phases were again extracted with 46 kg of toluene

|

DISTILLATION

|

Type

|

DISTILLATION

|

|

Details

|

The organic phase was distilled

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

Thus, toluene, ethanol and water were separated

|

Outcomes

Product

Details

Reaction Time |

2 h |

|

Name

|

|

|

Type

|

|

|

Smiles

|

C(C)OC(CCCCl)=O

|

Measurements

| Type | Value | Analysis |

|---|---|---|

| YIELD: PERCENTYIELD | 85% |

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |